2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include looking at reaction rates, the conditions needed for the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Piperazine Derivatives and Their Applications
Piperazine in New Psychoactive Substances :
- Piperazines, as part of new psychoactive substances, have been explored for their presence in various formulations declared as 'bath salts', 'plant food', or 'research chemical powders'. Studies focusing on the reanalysis of hair samples to detect piperazine drugs, such as mCPP and TFMPP, provide insight into the changing patterns of designer drugs and their potential effects on human health (K. Rust et al., 2012).
Radiopharmaceuticals for Imaging :
- Arylpiperazine derivatives have been developed as novel radiopharmaceuticals, such as [18F]DASA-23, for non-invasive measurement of biomarkers like pyruvate kinase M2 levels in glioma through positron emission tomography (PET). This illustrates the role of piperazine derivatives in enhancing diagnostic imaging techniques and providing insights into tumor metabolism (C. Patel et al., 2019).
Pharmacokinetics and Pharmacodynamics :
- The pharmacokinetics and pharmacodynamics of novel piperazine derivatives, such as E3024, have been studied for their potential as therapeutic agents. Research into their absorption, distribution, metabolism, and excretion (ADME) profiles helps in understanding how these compounds might be optimized for medical use (Y. Takeuchi et al., 2013).
Metabolism and Disposition Studies :
- Understanding the metabolism and disposition of compounds similar to N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide is critical for assessing their safety and efficacy. Studies on related compounds, such as BMS-690514 and SB-649868, provide valuable data on their metabolic pathways, which are essential for drug development and safety assessment (L. Christopher et al., 2010; C. Renzulli et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O6/c1-5-28-14-18-22(27-28)24(32)30(13-16-9-7-6-8-10-16)25(33)29(18)15-21(31)26-17-11-19(34-2)23(36-4)20(12-17)35-3/h6-12,14H,5,13,15H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIMGQTZZNAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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